Benzo[a]phenanthro[9,10-c]naphthacene
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Overview
Description
Benzo[a]phenanthro[9,10-c]naphthacene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₄H₂₀ and a molecular weight of 428.5226 g/mol . This compound is characterized by its complex structure, which includes multiple aromatic rings. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Benzo[a]phenanthro[9,10-c]naphthacene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may involve several purification steps to isolate the desired product . Industrial production methods are less common due to the complexity and cost of the synthesis process.
Chemical Reactions Analysis
Benzo[a]phenanthro[9,10-c]naphthacene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially hydrogenated derivatives.
Scientific Research Applications
Benzo[a]phenanthro[9,10-c]naphthacene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with other chemicals.
Biology: Research on this compound helps in understanding the biological effects of polycyclic aromatic hydrocarbons, including their potential carcinogenic properties.
Medicine: Studies have explored its role in the development of certain drugs and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Benzo[a]phenanthro[9,10-c]naphthacene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s aromatic structure allows it to interact with enzymes and other proteins, affecting their function and leading to various biochemical pathways .
Comparison with Similar Compounds
Benzo[a]phenanthro[9,10-c]naphthacene is unique due to its specific arrangement of aromatic rings. Similar compounds include:
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon known for its carcinogenic properties.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with fewer rings.
Naphthalene: A two-ring polycyclic aromatic hydrocarbon commonly used in mothballs.
These compounds share some chemical properties but differ in their structure and specific applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
385-16-0 |
---|---|
Molecular Formula |
C34H20 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
octacyclo[20.12.0.02,15.03,8.09,14.016,21.024,33.026,31]tetratriaconta-1(34),2(15),3,5,7,9,11,13,16,18,20,22,24,26,28,30,32-heptadecaene |
InChI |
InChI=1S/C34H20/c1-2-10-22-18-24-20-32-31(19-23(24)17-21(22)9-1)27-13-5-8-16-30(27)33-28-14-6-3-11-25(28)26-12-4-7-15-29(26)34(32)33/h1-20H |
InChI Key |
QDCNHEGBLBXNBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC=CC=C5C6=C4C7=CC=CC=C7C8=CC=CC=C86 |
Origin of Product |
United States |
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